molecular formula C45H73O7P2-3 B1264095 All-trans-nonaprenyl diphosphate(3-)

All-trans-nonaprenyl diphosphate(3-)

Cat. No. B1264095
M. Wt: 788 g/mol
InChI Key: IVLBHBFTRNVIAP-MEGGAXOGSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-nonaprenyl diphosphate(3-) is a triply-charged organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of all-trans-nonaprenyl diphosphate;  major species at pH 7.3. It is a conjugate base of an all-trans-nonaprenyl diphosphate.

Scientific Research Applications

Reaction Mechanisms in Prenyltransferases

All-trans-nonaprenyl diphosphate(3-) is relevant in the study of prenyltransferases. Lu et al. (2009) investigated the reaction mechanisms of octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs), which catalyze reactions involving similar substrates to all-trans-nonaprenyl diphosphate(3-) (Lu, Liu, & Liang, 2009).

Fluorescent Analogs in Drug Discovery

Teng et al. (2016) developed a fluorescent analogue of farnesyl diphosphate, which shares structural similarities with all-trans-nonaprenyl diphosphate(3-), as a probe to validate trans-prenyltransferase inhibitors. This research aids in understanding enzymes related to all-trans-nonaprenyl diphosphate(3-) and their potential drug targets (Teng, Hsu, Chang, Lin, & Liang, 2016).

Biosynthesis of High-Energy Phosphate Metabolites

Wang et al. (2017) explored the biosynthesis of fructose 1,6-diphosphate, a process relevant to all-trans-nonaprenyl diphosphate(3-) due to similar enzymatic pathways involved in high-energy phosphate metabolite synthesis (Wang, Liu, You, Li, & Zhang, 2017).

Enzymatic Role in Product Chain Length Regulation

Sasaki et al. (2010) studied the crystal structure of hexaprenyl diphosphate synthase, which, like all-trans-nonaprenyl diphosphate(3-), is involved in the regulation of product chain length in prenyltransferases (Sasaki, Fujihashi, Okuyama, Kobayashi, Noike, Koyama, & Miki, 2010).

Synthesis of Essential Mycobacterial Cell Wall Components

Huang et al. (2005) discovered the role of all-trans-nonaprenyl diphosphate(3-) in the synthesis of decaprenylphosphoryl-d-arabinose, essential for mycobacterial cell wall synthesis. This research is crucial in understanding the biochemical pathways involving all-trans-nonaprenyl diphosphate(3-) (Huang, Scherman, D’Haeze, Vereecke, Holsters, Crick, & McNeil, 2005).

properties

Product Name

All-trans-nonaprenyl diphosphate(3-)

Molecular Formula

C45H73O7P2-3

Molecular Weight

788 g/mol

IUPAC Name

[[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/p-3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

IVLBHBFTRNVIAP-MEGGAXOGSA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C

Origin of Product

United States

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